![molecular formula C8H5ClN2O B1590482 6-Chlorophthalazin-1-ol CAS No. 57835-96-8](/img/structure/B1590482.png)
6-Chlorophthalazin-1-ol
Overview
Description
6-Chlorophthalazin-1-ol (6-CPO) is a synthetic molecule that has been studied extensively for its wide range of applications in scientific research. It is a powerful photoreactive compound that has been used in a variety of fields, such as photochemistry, biochemistry, and pharmacology. 6-CPO is a member of the arylazinone family of compounds, and it has been used as a model compound for studying the photochemistry of other arylazinone derivatives. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-CPO.
Scientific Research Applications
Pharmacology
6-Chlorophthalazin-1-ol: has potential applications in pharmacology due to its physicochemical properties. It has been noted for its high gastrointestinal absorption and blood-brain barrier permeability, indicating its potential as a pharmacologically active molecule . Its inhibitory activity on cytochrome P450 1A2 could be leveraged in drug development to modulate the metabolism of other drugs .
Agriculture
In agriculture, compounds like 6-Chlorophthalazin-1-ol could be used in the synthesis of novel agrochemicals. Its structural properties suggest it could be a precursor in the development of pesticides or herbicides. Research in this area focuses on creating compounds that are effective at low doses to minimize environmental impact .
Material Science
6-Chlorophthalazin-1-ol: is also relevant in material science. Its solid physical form and stability at room temperature make it a candidate for creating new materials, such as polymers or coatings, which could have specialized uses in various industries, including electronics and construction .
Biochemistry
In biochemistry, 6-Chlorophthalazin-1-ol could be used as a building block for synthesizing complex organic molecules. Its reactivity with other chemical groups allows for the creation of larger, more complex structures that can be used to study biological processes or develop new biochemical assays .
Industrial Applications
Industrially, 6-Chlorophthalazin-1-ol may be used in the synthesis of dyes, resins, or other chemical products. Its chlorinated aromatic structure is a valuable feature in industrial chemistry, where it can be used to introduce chlorine atoms into other compounds or serve as an intermediate in organic synthesis .
Environmental Applications
Lastly, 6-Chlorophthalazin-1-ol could have applications in environmental science, particularly in the development of sensors or assays for detecting environmental pollutants. Its chemical reactivity could be harnessed to create sensitive detection methods for chlorinated compounds, which are common pollutants .
properties
IUPAC Name |
6-chloro-2H-phthalazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-1-2-7-5(3-6)4-10-11-8(7)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDECIMXTYLBMFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10486038 | |
Record name | 6-Chlorophthalazin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10486038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorophthalazin-1-ol | |
CAS RN |
57835-96-8 | |
Record name | 6-Chlorophthalazin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10486038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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